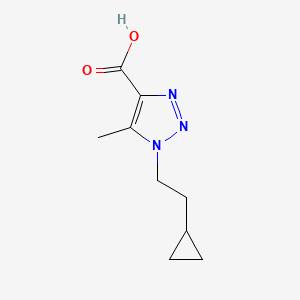

1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Description

1-(2-Cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative featuring a cyclopropylethyl substituent at the 1-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 4-position. The cyclopropylethyl group introduces unique steric and electronic properties due to the strained cyclopropane ring, which may influence solubility, stability, and biological activity . Triazole carboxylic acids are known for their ring-chain tautomerism, where the open-chain form (with a free carboxylic acid) dominates under ambient conditions but may undergo decarboxylation at elevated temperatures (~175°C) .

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

1-(2-cyclopropylethyl)-5-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C9H13N3O2/c1-6-8(9(13)14)10-11-12(6)5-4-7-2-3-7/h7H,2-5H2,1H3,(H,13,14) |

InChI Key |

VXGQDXOYFHUDGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1CCC2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Azide-Alkyne Cycloaddition Followed by Functionalization

A common approach involves the following steps:

Step 1: Preparation of the Azide or Alkyne Precursor

The N-1 substituent, 2-cyclopropylethyl, can be introduced by preparing an azide bearing this group or by alkylation post-triazole formation.

Step 2: Formation of the 1,2,3-Triazole Ring

The 1,3-dipolar cycloaddition between an azide and an alkyne under copper(I)-catalyzed conditions (CuAAC) is the most efficient and regioselective method to form 1,4-disubstituted 1,2,3-triazoles. For the target compound, an alkyne such as propargyl methyl ketone or ethyl acetoacetate derivatives can be used to introduce the 5-methyl substituent.

Step 3: Introduction of the Carboxylic Acid at C-4

The carboxylic acid at C-4 can be introduced by using ethyl acetoacetate or related β-ketoesters as alkyne components, which upon cycloaddition yield ester-functionalized triazoles that can be hydrolyzed to the acid.

Step 4: Alkylation at N-1

If the azide is unsubstituted at N-1, alkylation with 2-cyclopropylethyl halides under basic conditions (e.g., cesium carbonate in DMF) can be employed to install the 2-cyclopropylethyl group.

Example Synthetic Scheme (Adapted from Literature)

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of azide or alkyne | Synthesis of 2-cyclopropylethyl azide or alkyne precursor | Substituted azide or alkyne |

| 2 | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | CuI catalyst, MeOH/H2O solvent, room temperature to 60°C, 12-24 h | Formation of 1,4-disubstituted 1,2,3-triazole with ester group at C-4 |

| 3 | Hydrolysis of ester to acid | Aqueous base (NaOH or KOH), reflux | Conversion of ester to carboxylic acid at C-4 |

| 4 | N-1 alkylation (if necessary) | Alkyl halide (2-cyclopropylethyl bromide), Cs2CO3, DMF, 60°C, 16 h | Alkylation at N-1 position |

This sequence is consistent with methods described for related triazole carboxylic acids and their derivatives.

Detailed Reaction Conditions and Yields

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Catalyst: Copper(I) iodide (CuI), often used with a ligand or in situ generated from Cu(II) salts and reducing agents.

- Solvent: Mixture of methanol and water (MeOH/H2O) or dimethylformamide (DMF).

- Temperature: Room temperature to 60°C.

- Time: 12 to 24 hours.

- Yield: Typically high (70–100%) depending on substrates.

Hydrolysis of Ester to Carboxylic Acid

N-1 Alkylation

- Reagents: 2-Cyclopropylethyl bromide or chloride.

- Base: Cesium carbonate (Cs2CO3).

- Solvent: Dimethylformamide (DMF).

- Temperature: 60°C.

- Time: 16 hours.

- Yield: Moderate to high (65–85%).

Comparative Table of Synthetic Routes for Related 1,2,3-Triazole-4-Carboxylic Acids

| Route | Key Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Azide + β-Ketoester Alkyne (CuAAC) + Hydrolysis + Alkylation | Azide with/without N-1 substituent, ethyl acetoacetate or derivatives | CuAAC → Hydrolysis → Alkylation | High regioselectivity, modular, high yields | Requires preparation of azide and alkyl halide |

| Direct Alkylation of Preformed Triazole Acid Chloride | Preformed 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride + alkyl halide | Acyl chloride formation → N-alkylation | Direct installation of N-substituent | Acid chloride intermediates may be sensitive, requires careful handling |

| Multicomponent Reactions with Sulfur and TMSCF3 | Terminal alkynes, azides, sulfur powder, TMSCF3, CuI catalyst | One-pot multicomponent reaction | Efficient for diverse substituents | Electron-withdrawing groups reduce yield |

Research Findings and Notes

- The CuAAC reaction remains the gold standard for assembling 1,2,3-triazole rings due to its high regioselectivity and mild conditions.

- The introduction of the 5-methyl group is conveniently achieved by using alkynes derived from methylated β-ketoesters such as ethyl acetoacetate.

- The carboxylic acid group at C-4 is typically introduced via hydrolysis of ester intermediates formed during the cycloaddition step.

- N-1 alkylation with 2-cyclopropylethyl halides is feasible under basic conditions and allows for late-stage diversification.

- Alternative methods involving acid chlorides and subsequent coupling reactions have been reported but may require more stringent conditions and careful handling of reactive intermediates.

- Microwave-assisted Suzuki-Miyaura cross-coupling and other palladium-catalyzed methods are documented for related heterocycles but are less common for this specific triazole acid.

Summary Table of Key Reagents and Conditions

| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| CuAAC cycloaddition | CuI catalyst, azide, alkyne | MeOH/H2O or DMF | RT–60°C | 12–24 h | 70–100 | High regioselectivity |

| Ester hydrolysis | NaOH or KOH aqueous | H2O | Reflux | 4–16 h | >90 | Acid precipitation by HCl |

| N-1 alkylation | 2-Cyclopropylethyl bromide, Cs2CO3 | DMF | 60°C | 16 h | 65–85 | Base-promoted alkylation |

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents at the 1- and 5-positions of the triazole ring significantly influence molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Hypothetical formula based on structural analysis.

Key Observations:

Substituent Effects :

- Aliphatic vs. Aromatic : The target compound’s cyclopropylethyl group is aliphatic, likely increasing lipophilicity compared to aryl-substituted analogs (e.g., 4-fluorophenyl derivative). This may enhance membrane permeability but reduce aqueous solubility .

- Electronic Modifiers : Electron-withdrawing groups (e.g., -F, -Cl) stabilize the triazole core via resonance, while electron-donating groups (e.g., -OCH₃) may enhance solubility .

- Steric Hindrance : Bulky substituents like cyclopropane or chlorophenyl groups may restrict rotational freedom, affecting binding interactions in biological systems .

Thermal Stability : All 1,2,3-triazole-4-carboxylic acids are prone to decarboxylation at elevated temperatures (~175°C), as observed in analogs like 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid .

Biological Activity

1-(2-Cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative recognized for its potential biological activities. This compound features a unique combination of a cyclopropyl group, a methyl group, and a carboxylic acid functional group attached to the triazole ring, which contributes to its distinct chemical properties and biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C9H13N3O |

| Molecular Weight | 179.22 g/mol |

| Functional Groups | Triazole, Carboxylic Acid |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains, suggesting its potential use in treating infections caused by resistant pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. It has been observed to inhibit the proliferation of several cancer cell lines, including leukemia and breast cancer cells. The compound may induce apoptosis through mechanisms such as mitochondrial membrane potential disruption and DNA damage without directly intercalating into DNA .

Anti-inflammatory Effects

Additional studies suggest that this triazole derivative may possess anti-inflammatory properties. It could potentially modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Study on Antimicrobial Activity

A study evaluating the antimicrobial activity of various triazole derivatives found that this compound showed significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like Amphotericin B .

Anticancer Research

In another pivotal study, the compound was tested against multiple leukemia cell lines. The results indicated that it significantly inhibited cell growth and induced morphological changes consistent with apoptosis. These findings highlight its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. It may inhibit enzymes or receptors critical for cellular processes associated with disease progression, including those involved in inflammation and tumor growth.

Table 2: Comparison of Triazole Derivatives

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(2-Cyclopropylethyl)-5-methyltriazole | Lacks carboxylic acid; similar triazole | Moderate antimicrobial |

| 5-Methyl-1H-1,2,3-triazole | No cyclopropyl group; simpler structure | Antifungal properties |

| 4-Carboxyphenyltriazole | Different substituents on the ring | Potential anticancer |

| 2-Cyclopropylethylbenzimidazole | Contains cyclopropyl but different structure | Antiviral activity |

The unique structural features of this compound distinguish it from related compounds and contribute to its enhanced biological activities.

Q & A

Q. What are the recommended synthetic routes for 1-(2-cyclopropylethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazole-carboxylic acid derivatives typically involves Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, analogous triazole synthesis uses phenylacetylene, sodium azide, and methyl iodide in the presence of CuI under reflux conditions . Key factors affecting yield include:

- Catalyst loading : Optimal CuI concentration (0.1–0.3 equiv.) minimizes side reactions.

- Solvent system : Polar aprotic solvents (DMF or DCM) enhance regioselectivity for 1,4-disubstituted triazoles .

- Temperature : Controlled heating (60–80°C) improves reaction kinetics without degrading sensitive cyclopropane groups .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR : Use - and -NMR to confirm cyclopropane proton environments (δ ~0.5–1.5 ppm) and triazole ring protons (δ ~7.5–8.5 ppm) .

- X-ray crystallography : Single-crystal analysis resolves spatial arrangements of the cyclopropylethyl group and triazole-carboxylic acid moiety, as demonstrated for 5-methyl-1-phenyl-1H-triazole-4-carboxylic acid (R-factor: 0.063; data-to-parameter ratio: 17.0) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

Methodological Answer:

- Solubility : The carboxylic acid group confers solubility in polar solvents (e.g., DMSO, aqueous buffers at pH >5). Cyclopropylethyl substituents reduce solubility in nonpolar solvents .

- Stability : Store at −20°C in inert atmospheres to prevent cyclopropane ring opening or triazole oxidation. Stability studies on analogous compounds show decomposition >100°C .

Advanced Research Questions

Q. How does the cyclopropylethyl group influence regioselectivity in triazole functionalization reactions?

Methodological Answer: The steric bulk of the cyclopropylethyl group directs electrophilic substitution to the C5 position of the triazole ring. Computational studies (DFT) on similar systems reveal that electron-withdrawing carboxylic acid groups at C4 stabilize transition states for C5 functionalization . Experimental validation involves comparing -NMR coupling constants and X-ray-derived bond angles .

Q. What strategies resolve contradictions in biological activity data for triazole-carboxylic acid derivatives?

Methodological Answer:

- Dose-response validation : Test antimicrobial activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives from aggregation artifacts .

- Target engagement assays : Use SPR or ITC to confirm direct binding to enzymes like dihydrofolate reductase, a common target for triazole derivatives .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 82V) to model triazole-carboxylic acid binding poses .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the carboxylic acid group and catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.